molecular formula C8H7BrN2O B12867758 5-Bromo-8-methoxyimidazo[1,2-a]pyridine

5-Bromo-8-methoxyimidazo[1,2-a]pyridine

Katalognummer: B12867758
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: AZTBCFHFSHDIRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yields.

    Temperature: Elevated temperatures are used to facilitate the reaction.

    Reaction time: The reaction is usually completed within a short time frame.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine derivatives often involves similar condensation reactions but on a larger scale. The use of solid support catalysts such as Al2O3 and TiCl4 can enhance the efficiency and yield of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

    Oxidizing agents: Used in oxidation reactions to modify the compound.

    Reducing agents: Used in reduction reactions to alter the structure.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities and different chemical properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Bromo-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-8-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and potential applications. The bromine atom allows for further functionalization through substitution reactions, while the methoxy group can influence the compound’s biological activity and solubility.

Eigenschaften

Molekularformel

C8H7BrN2O

Molekulargewicht

227.06 g/mol

IUPAC-Name

5-bromo-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-7(9)11-5-4-10-8(6)11/h2-5H,1H3

InChI-Schlüssel

AZTBCFHFSHDIRZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(N2C1=NC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.